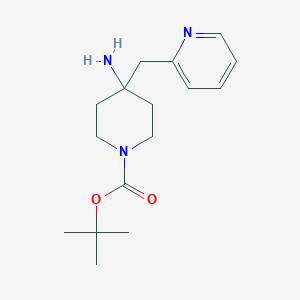

tert-Butyl 4-amino-4-(pyridin-2-ylmethyl)piperidine-1-carboxylate

Description

Properties

IUPAC Name |

tert-butyl 4-amino-4-(pyridin-2-ylmethyl)piperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H25N3O2/c1-15(2,3)21-14(20)19-10-7-16(17,8-11-19)12-13-6-4-5-9-18-13/h4-6,9H,7-8,10-12,17H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSGJCNFJTQQRQG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)(CC2=CC=CC=N2)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H25N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.39 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Structural and Physicochemical Properties

The compound’s architecture combines a six-membered piperidine ring with strategic functionalization at positions 1 and 4. The tert-butyloxycarbonyl (Boc) group at position 1 enhances stability during synthesis, while the 4-amino-4-(pyridin-2-ylmethyl) moiety introduces hydrogen-bonding capabilities and aromaticity via the pyridine ring. Key physicochemical properties include solubility in polar aprotic solvents like dimethyl sulfoxide (DMSO) and chloroform, though its boiling point remains unreported.

Table 1: Physicochemical Profile

| Property | Value |

|---|---|

| Molecular Formula | C₁₆H₂₅N₃O₂ |

| Molecular Weight | 291.39 g/mol |

| SMILES | CC(C)(C)OC(=O)N1CCC(CC1)(CC2=CC=CC=N2)N |

| Solubility | DMSO, Chloroform |

| Stability | Hydrolytically sensitive (Boc group) |

Synthetic Routes and Methodologies

Two-Step Coupling and Protection Protocol

The predominant synthesis involves a two-step sequence : (1) coupling 4-piperidone with pyridin-2-ylmethylamine and (2) Boc protection of the resultant amine.

Step 1: Coupling Reaction

4-Piperidone reacts with pyridin-2-ylmethylamine in anhydrous dichloromethane (DCM) using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) as the coupling agent. The reaction proceeds at 0°C for 24 hours, yielding 4-(pyridin-2-ylmethyl)aminopiperidine .

Mechanistic Insight :

EDC·HCl activates the carbonyl group of 4-piperidone, facilitating nucleophilic attack by the primary amine of pyridin-2-ylmethylamine. This forms a stable amide bond, though the absence of a hydroxylamine byproduct suggests a direct condensation mechanism.

Step 2: Boc Protection

The secondary amine of 4-(pyridin-2-ylmethyl)aminopiperidine undergoes protection with di-tert-butyl dicarbonate (Boc₂O) in the presence of triethylamine (TEA). This step proceeds in DCM at room temperature, achieving near-quantitative conversion.

Optimization Considerations :

- Base Selection : TEA neutralizes HCl generated during Boc₂O activation, preventing protonation of the amine.

- Solvent Compatibility : DCM’s low polarity minimizes side reactions, while its volatility aids post-reaction purification.

Representative Procedure :

- Dissolve 4-piperidone (1.0 equiv, 10 mmol) and pyridin-2-ylmethylamine (1.1 equiv, 11 mmol) in anhydrous DCM (50 mL).

- Add EDC·HCl (1.2 equiv, 12 mmol) at 0°C under nitrogen. Stir for 24 hours.

- Quench with water, extract with DCM, and dry over Na₂SO₄.

- Add Boc₂O (1.5 equiv, 15 mmol) and TEA (2.0 equiv, 20 mmol) to the crude amine. Stir for 12 hours at 25°C.

- Purify via column chromatography (hexane:ethyl acetate, 3:1) to isolate the product.

Yield : The two-step process achieves a combined yield of 65–75% , contingent on purification efficiency.

Alternative Strategies and Comparative Analysis

While the EDC-mediated coupling is standard, alternative methods have been explored:

Carbodiimide Variants

- Dicyclohexylcarbodiimide (DCC) : Offers comparable efficiency to EDC but requires filtration to remove dicyclohexylurea byproducts.

- Hydroxybenzotriazole (HOBt) Additives : Improve coupling yields by reducing racemization but increase reaction complexity.

Reductive Amination

A hypothetical route involves reductive amination of 4-piperidone with pyridin-2-ylmethylamine using sodium cyanoborohydride (NaBH₃CN) . While unreported for this compound, analogous piperidine syntheses achieve yields of 50–60% under acidic conditions.

Table 2: Method Comparison

| Method | Yield (%) | Advantages | Limitations |

|---|---|---|---|

| EDC Coupling | 65–75 | High yield, simplicity | Requires anhydrous conditions |

| DCC Coupling | 60–70 | Widely available reagents | Byproduct removal needed |

| Reductive Amination | 50–60 | Single-step | Lower yield, pH sensitivity |

Characterization and Analytical Data

Post-synthesis validation ensures structural fidelity and purity.

Spectroscopic Analysis

¹H NMR (400 MHz, CDCl₃) :

Mass Spectrometry (ESI+) :

Chromatographic Purity

HPLC analysis (C18 column, acetonitrile:water gradient) reveals ≥95% purity, with retention times of 8.2 minutes.

Scalability and Industrial Considerations

The described two-step protocol is amenable to pilot-scale production, as evidenced by analogous Boc-protected piperidine syntheses. Key scalability factors include:

- Solvent Recovery : DCM’s low boiling point (40°C) enables efficient distillation and reuse.

- Catalyst Loading : EDC·HCl’s stoichiometric use necessitates cost-benefit analysis at multi-kilogram scales.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.

Reduction: Reduction reactions can convert the pyridin-2-ylmethyl group to a piperidinylmethyl group.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide or potassium permanganate under acidic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride (NaH) or potassium carbonate (K2CO3).

Major Products:

Oxidation: Nitroso or nitro derivatives.

Reduction: Piperidinylmethyl derivatives.

Substitution: Various substituted piperidine derivatives depending on the substituent introduced.

Scientific Research Applications

Research indicates that compounds containing piperidine and pyridine structures often interact with biological targets such as enzymes and receptors involved in cancer progression and immune response modulation.

Anticancer Activity

Recent studies have demonstrated that derivatives of piperidine, including tert-butyl 4-amino-4-(pyridin-2-ylmethyl)piperidine-1-carboxylate, exhibit promising anticancer properties. In vitro assays have shown that these compounds can induce apoptosis in various cancer cell lines.

For instance, one study highlighted its cytotoxic effects against FaDu hypopharyngeal tumor cells, showing significant activity compared to standard chemotherapeutics like bleomycin . The compound's mechanism appears to involve the disruption of cancer cell proliferation pathways.

Immunomodulatory Effects

In addition to its anticancer properties, this compound has been explored for its immunomodulatory effects. A study evaluating immune cell responses found that piperidine derivatives could enhance the activity of mouse splenocytes against tumor cells through inhibition of the PD-1/PD-L1 pathway. The compound was effective at concentrations as low as 100 nM, indicating its potential as an immunotherapeutic agent.

Case Study 1: PD-L1 Inhibition

A PhD thesis investigated the biological activity of several piperidine derivatives, including tert-butyl 4-amino-4-(pyridin-2-ylmethyl)piperidine-1-carboxylate. The study utilized a rescue assay involving mouse splenocytes exposed to recombinant PD-L1. Results indicated that the compound could significantly restore immune function at specific concentrations, suggesting its role as a PD-L1 inhibitor .

Case Study 2: Cytotoxicity in Cancer Cells

Another investigation assessed the compound's effects on various cancer cell lines. The results demonstrated dose-dependent cytotoxicity with an IC50 value indicating effective inhibition of cell proliferation at nanomolar concentrations. These findings align with other studies on similar piperidine compounds, reinforcing the compound's potential therapeutic applications.

Table 1: Summary of Biological Activities

Mechanism of Action

The mechanism of action of tert-Butyl 4-amino-4-(pyridin-2-ylmethyl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The amino group and pyridin-2-ylmethyl substituent allow the compound to form hydrogen bonds and π-π interactions with target molecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

- tert-Butyl 4-amino-4-(aminomethyl)piperidine-1-carboxylate

- tert-Butyl 4-(4-(aminomethyl)phenyl)piperidine-1-carboxylate

- tert-Butyl 4-(3-(2-aminoethyl)phenyl)piperidine-1-carboxylate

Comparison:

- Structural Differences: The presence of different substituents (e.g., pyridin-2-ylmethyl vs. aminomethyl or phenyl groups) leads to variations in chemical reactivity and biological activity.

- Unique Properties: tert-Butyl 4-amino-4-(pyridin-2-ylmethyl)piperidine-1-carboxylate is unique due to its pyridin-2-ylmethyl group, which imparts distinct electronic and steric properties, influencing its interactions with molecular targets.

- Applications: While similar compounds may share some applications, the specific substituents can make tert-Butyl 4-amino-4-(pyridin-2-ylmethyl)piperidine-1-carboxylate more suitable for certain research and industrial purposes.

Biological Activity

tert-Butyl 4-amino-4-(pyridin-2-ylmethyl)piperidine-1-carboxylate (CAS: 885274-56-6) is a compound of significant interest in medicinal chemistry due to its structural features that suggest potential biological activity. This article explores its biological activities, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of tert-butyl 4-amino-4-(pyridin-2-ylmethyl)piperidine-1-carboxylate is C16H25N3O2, with a molecular weight of 291.4 g/mol. The compound features a piperidine ring substituted with a pyridinylmethyl group and a tert-butyl ester, which may influence its pharmacological properties.

Biological Activity Overview

Research indicates that compounds structurally related to tert-butyl 4-amino-4-(pyridin-2-ylmethyl)piperidine-1-carboxylate exhibit various biological activities, including:

- Anticancer Activity : Some derivatives have shown promising cytotoxic effects against cancer cell lines, including breast and leukemia cells. For instance, compounds with similar piperidine structures have demonstrated IC50 values in the micromolar range against multiple cancer types .

- Enzyme Inhibition : The compound may interact with specific enzymes, potentially acting as an inhibitor. For example, related piperidine derivatives have been studied for their ability to inhibit enzymes involved in metabolic pathways, which could be relevant for drug development targeting diseases like tuberculosis .

The exact mechanism of action for tert-butyl 4-amino-4-(pyridin-2-ylmethyl)piperidine-1-carboxylate is not fully elucidated; however, it is believed to involve:

- Binding to Enzymes or Receptors : The compound may bind to specific enzymes or receptors, modulating their activity. This interaction can lead to alterations in biochemical pathways pertinent to disease processes.

- Induction of Apoptosis : Similar compounds have been shown to induce apoptosis in cancer cells through mechanisms involving caspase activation and modulation of p53 expression levels .

Research Findings and Case Studies

Recent studies have highlighted the biological potential of related compounds:

| Study | Compound | Biological Activity | IC50 Value |

|---|---|---|---|

| Various | Anticancer activity against MCF-7 cells | ~10 µM | |

| Piperidine Derivatives | Enzyme inhibition (MenA) | Varies (micromolar range) |

Case Study: Anticancer Activity

A study investigating the anticancer properties of piperidine derivatives found that certain modifications enhanced cytotoxicity against leukemia cell lines. The derivatives exhibited significant growth inhibition compared to standard chemotherapeutics, suggesting potential for further development as anticancer agents .

Case Study: Enzyme Inhibition

Another research effort focused on the structure-activity relationship (SAR) of piperidine derivatives as inhibitors of specific enzymes. These studies revealed that modifications in the chemical structure could lead to improved potency and selectivity for target enzymes .

Q & A

Basic Research Questions

Q. What safety protocols are critical when handling tert-Butyl 4-amino-4-(pyridin-2-ylmethyl)piperidine-1-carboxylate in laboratory settings?

- Methodological Answer :

- Respiratory Protection : Use NIOSH/CEN-certified respirators (e.g., P95 for low exposure; OV/AG/P99 for higher concentrations) .

- Skin/Eye Protection : Wear chemical-resistant gloves (e.g., nitrile) and safety goggles. Ensure emergency eyewash stations are accessible .

- Ventilation : Work in a fume hood or well-ventilated area to minimize inhalation risks .

- Storage : Store in sealed containers at 2–8°C, away from light and moisture, to maintain stability .

Q. Which analytical techniques are recommended to confirm the compound’s structural integrity and purity?

- Methodological Answer :

- GC-MS (EI Ionization) : Use a split injection mode (1:50), injector temperature of 280°C, and RT locking (e.g., tetracosane at 9.258 min) to verify molecular fragments .

- FTIR-ATR : Analyze functional groups (4000–400 cm⁻¹ range, 4 cm⁻¹ resolution) to confirm amine and carbonyl moieties .

- HPLC-TOF : Measure exact mass (Δppm < 2) to validate molecular weight and detect impurities .

Advanced Research Questions

Q. How can researchers design experiments to optimize the synthesis of this compound while minimizing byproducts?

- Methodological Answer :

- Reaction Monitoring : Use in-situ FTIR or LC-MS to track intermediate formation and adjust reaction conditions (e.g., temperature, catalyst loading) in real time .

- Byproduct Analysis : Employ GC-MS or preparative HPLC to isolate and characterize impurities (e.g., deprotected amines or oxidation products). Cross-reference with synthetic pathways to identify side reactions .

- Purification : Optimize column chromatography (e.g., gradient elution with hexane/ethyl acetate) or recrystallization solvents to improve yield and purity .

Q. How should stability studies be structured to evaluate the compound under diverse experimental conditions?

- Methodological Answer :

- Accelerated Degradation Tests : Expose the compound to stressors (e.g., 40°C/75% RH, UV light, acidic/basic buffers) and monitor decomposition via HPLC-UV/Vis at 254 nm .

- Kinetic Analysis : Calculate degradation rate constants (k) using first-order models and Arrhenius plots to predict shelf-life under standard storage .

- Control Samples : Include inert analogs (e.g., Boc-protected piperidines) to distinguish compound-specific degradation from general matrix effects .

Q. How can contradictory analytical data (e.g., unexpected chromatographic peaks or spectral mismatches) be resolved?

- Methodological Answer :

- Orthogonal Validation : Combine NMR (¹H/¹³C) with HPLC-MS to cross-verify structural assignments. For example, use DEPT-135 to confirm quaternary carbons in the piperidine ring .

- Spike-In Experiments : Add reference standards (e.g., tert-butyl carbamate derivatives) to identify co-eluting impurities .

- Synthesis Audits : Review reaction stoichiometry and workup steps (e.g., Boc deprotection conditions) to trace potential byproducts .

Safety and Regulatory Considerations

Q. What toxicological data is available to inform risk assessments for long-term exposure?

- Methodological Answer :

- Acute Toxicity : While specific data for this compound is limited, structurally similar Boc-protected amines show LD50 > 2000 mg/kg (oral, rat), suggesting low acute toxicity .

- Mutagenicity : Follow Ames test protocols (e.g., Salmonella strains TA98/TA100 ± S9 metabolic activation) to assess genotoxicity .

- Regulatory Compliance : Adhere to OSHA Hazard Communication Standard (HCS 2012) and GHS guidelines, though the compound is not classified as hazardous under current regulations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.